REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:13][N:12]=[N:11][N:10]=2)=[CH:5][CH:4]=1.[OH-].[Na+].[N+](C1C=CC(S(O[CH:29]([I:32])[C:30]#[CH:31])(=O)=O)=CC=1)([O-])=O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[N:11][N:12]([CH2:31][C:30]#[C:29][I:32])[N:13]=2)=[CH:5][CH:4]=1 |f:1.2|
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Name
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iodopropargyl p-nitrobenzenesulfonate
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Quantity
|
3.67 g
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)OC(C#C)I
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Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C1=NN=NN1
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Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to form a homogeneous solution
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Type
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ADDITION
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Details
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To this solution were added under ice-
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with 200 ml of ethyl acetate and 100 ml of water
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Type
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WASH
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Details
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the ethyl acetate layer was washed with water
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue, thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized twice from methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C2=NN(N=N2)CC#CI
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |